
1(2H)-Pyridineethanol, 3,6-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyridineethanol, 3,6-dihydro- is a heterocyclic organic compound that features a pyridine ring fused with an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridineethanol, 3,6-dihydro- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes . This method allows for the formation of the heterocyclic ring structure under controlled conditions. Another method includes the use of tandem reactions and ring-closing metathesis .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of chiral phosphoric acids as bifunctional catalysts has been reported to achieve high regio-, diastereo-, and enantioselectivity in the synthesis of similar compounds . This approach is particularly useful for producing enantiomerically pure compounds on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Pyridineethanol, 3,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, tetrahydropyridines, and oxides. These products are often intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
1(2H)-Pyridineethanol, 3,6-dihydro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1(2H)-Pyridineethanol, 3,6-dihydro- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways affected by this compound include those involved in metabolic processes and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar heterocyclic structure and are used in similar applications.
Dihydropyrans: These compounds have a similar ring structure but differ in their chemical properties and reactivity.
Uniqueness
1(2H)-Pyridineethanol, 3,6-dihydro- is unique due to its specific combination of a pyridine ring and an ethanol group, which imparts distinct chemical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
54467-03-7 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-(3,6-dihydro-2H-pyridin-1-yl)ethanol |
InChI |
InChI=1S/C7H13NO/c9-7-6-8-4-2-1-3-5-8/h1-2,9H,3-7H2 |
Clave InChI |
DSQFXKXMBMNHFV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14649042.png)
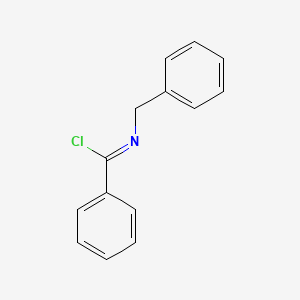
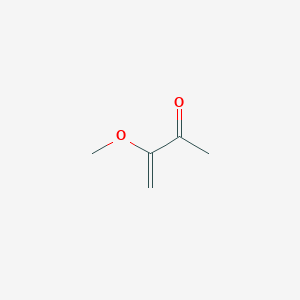
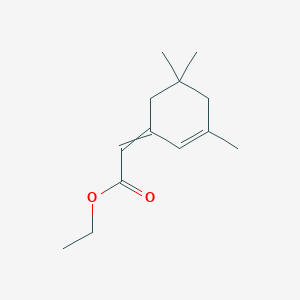


methanone](/img/structure/B14649095.png)

![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
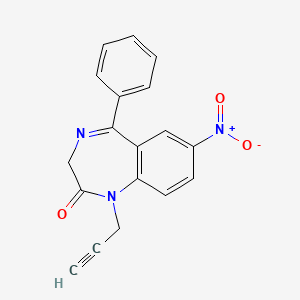
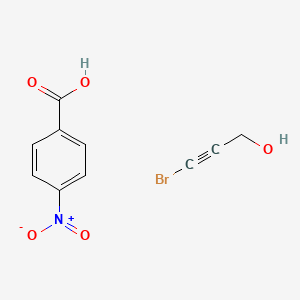
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)
